molecular formula C10H2Br2N4O2 B1434951 5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole CAS No. 1437229-17-8

5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole

Cat. No.: B1434951
CAS No.: 1437229-17-8
M. Wt: 369.96 g/mol
InChI Key: WCFNNADKSKHJOM-UHFFFAOYSA-N
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Description

“5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a chemical compound with the molecular formula C10H2Br2N4O2 . It appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is represented by the SMILES notation: C1=C(C2=NON=C2C3=C1C4=NON=C4C(=C3)Br)Br .


Physical and Chemical Properties Analysis

“5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” has a molecular weight of 369.96 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Antibacterial and Antifungal Properties

Bis-oxadiazole derivatives, including 5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole), have demonstrated potential in the field of antimicrobial agents. These compounds have been synthesized and investigated for their antibacterial and antifungal activities. For instance, certain derivatives were found to exhibit both antibacterial and antifungal activities against strains like S. aureus and B. subtilis, while also showing activity against P. aeruginosa and C. albicans. Genotoxic studies further revealed that some of these compounds had weak base pair substitution mutagenicity, indicating their potential in genetic research as well (Maslat et al., 2002).

Synthesis and Characterization

The synthesis and characterization of 5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives are crucial for understanding their properties and potential applications. For instance, these derivatives have been synthesized from various compounds and their oxidation processes have been studied to obtain specific isomers. Such studies are vital for exploring the compound's use in different applications, including its use as a precursor in the synthesis of high-performance semiconducting polymers (Konstantinova et al., 2015, Kawashima et al., 2013).

Electronic and Optoelectronic Properties

5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) derivatives have been recognized for their promising electronic and optoelectronic properties. These compounds have been designed, synthesized, and characterized with applications in mind such as electron transport materials for organic optoelectronic devices. Their high melting temperatures, oxidation and reduction potentials, and low orbital energy levels make them suitable for such applications (Liu et al., 2007).

Properties

IUPAC Name

5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br2N4O2/c11-5-1-3-4(8-9(5)15-18-14-8)2-6(12)10-7(3)13-17-16-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFNNADKSKHJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C3=C1C4=NON=C4C(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 2
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 3
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 4
Reactant of Route 4
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 5
Reactant of Route 5
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Reactant of Route 6
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole

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